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Compound of Interest

Diethyl aminomalonate
Compound Name:
hydrochloride

Cat. No.: B050763

A Comparative Guide to the Synthesis of Diethyl
Aminomalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction conditions for the synthesis of
diethyl aminomalonate, a critical intermediate in the production of various pharmaceuticals,
including the anti-influenza drug Favipiravir, and in the synthesis of pyrimidine heterocyclic
compounds.[1] The primary route to this compound involves a two-step process: the nitrosation
of diethyl malonate to form diethyl isonitrosomalonate, followed by the reduction of this
intermediate. This document outlines and compares different methodologies for these steps,
presenting key experimental data, detailed protocols, and a visual representation of the general
synthetic pathway.

Comparative Analysis of Synthesis Conditions

The following table summarizes the key parameters and outcomes of different reported
methods for the synthesis of diethyl aminomalonate, typically isolated as its more stable
hydrochloride salt.
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Parameter

Method 1: Pd/C
Catalytic
Hydrogenation

Method 2: AINiFe
Catalytic
Hydrogenation

Method 3: Pd/C
Catalytic
Hydrogenation in
Ethyl Acetate

Starting Material

Diethyl malonate

Diethyl malonate

Diethyl
hydroxyiminomalonate
and diethyl

acetoxyiminomalonate

mixture

_ _ Sodium nitrite in Sodium nitrite in N

Nitrosation Reagent ) ) Not specified
aqueous solution aqueous solution

. ) ) ) Ethyl acetate / Acetic N

Nitrosation Solvent Acetic acid / Ether ” Not specified
aci

Nitrosation Temp. Not specified 0-10°C Not specified

Reduction Catalyst

10% Palladium-on-

charcoal

AlNiFe three-way

catalyst

5% Palladium-on-

charcoal

Reduction Solvent

Absolute ethanol

Absolute ethanol

Ethyl acetate

Reduction Temp. <50°C 40-50°C 30-35°C
] Not specified (Parr
Reduction Pressure 1.0-2.0 MPa 20 bar
Hydrogenator)
) 78-82% (as 88-91% (as 85.1% (as
Overall Yield ) ) )
hydrochloride)[2] hydrochloride)[1] hydrochloride)[3]
) Melting point: 162- 100% (by chlorine
Purity 99.5-99.7%][1]
163°C[2] content)[3]
Well-established, High yield and purity, ) ) ]
Key Advantages High yield and purity.

reliable method.

milder conditions.[1]

Key Disadvantages

Requires handling of
hydrogen gas under

pressure.

Requires a

specialized catalyst.

Requires high-
pressure
hydrogenation

equipment.
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General Synthetic Pathway

The synthesis of diethyl aminomalonate from diethyl malonate generally proceeds through the
formation of an isonitroso intermediate, which is subsequently reduced to the desired amine.

(Diethyl Malonate)

1. NaNO2, Acetic Acid

(Diethyl Isonitrosomalonate)

2. Reduction (e.g., H2, Catalyst)
3. HCI

Diethyl Aminomalonate
Hydrochloride

Click to download full resolution via product page

Caption: General reaction scheme for diethyl aminomalonate synthesis.

Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on
Charcoal

This protocol is adapted from a well-established procedure.[2]
Step 1: Preparation of Diethyl Isonitrosomalonate

e An ethereal solution of diethyl isonitrosomalonate is prepared from 50 g of diethyl malonate.

[2]

e The ethereal solution is washed with 80 mL portions of 1% sodium bicarbonate solution until
the final wash is yellow.[2]
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e The solution is dried over anhydrous sodium sulfate overnight in a refrigerator and then
filtered.[2]

e The ether is removed under reduced pressure at a temperature below 30°C.[2]

Step 2: Reduction to Diethyl Aminomalonate

A 0.1-mole aliquot of the crude diethyl isonitrosomalonate is placed in a 500-mL reduction
bottle with 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.[2]

The mixture is hydrogenated in a Parr Hydrogenator, flushing the system three to four times
with hydrogen.[2]

After the reduction is complete, the catalyst is removed by filtration.[2]

The filtrate is concentrated under reduced pressure at a temperature below 50°C.[2]
Step 3: Formation of the Hydrochloride Salt
e The crude diethyl aminomalonate is diluted with 80 mL of dry ether and filtered.[2]

o The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the stirred
solution.[2]

o The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected
by suction filtration and washed with dry ether.[2]

o This process is repeated on the filtrate until no further precipitation occurs. The reported yield
is 16.5-17.4 g (78-82%).[2]

Method 2: Catalytic Hydrogenation using AlNiFe
Catalyst

This method is based on a patented process that reports high yields.[1]

Step 1: Preparation of Diethyl Oximinomalonate
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e To a 1000 mL four-necked bottle, add 80 g of diethyl malonate, 400 mL of ethyl acetate, and
90 g of glacial acetic acid, and stir for 30 minutes.[1]

e Cool the mixture to 5°C and add a solution of 69 g of sodium nitrite in 81 g of water dropwise
over 2 hours, maintaining the temperature at 0-10°C.[1]

 After the addition is complete, continue stirring and maintain the temperature at 15-25°C for
20 hours.[1]

» Allow the layers to separate, extract the aqueous layer once with 200 mL of ethyl acetate,
and discard the aqueous layer.[1]

» Wash the combined ethyl acetate layers with 200 mL of water, separate the layers, and
evaporate the ethyl acetate under reduced pressure to obtain diethyl oximinomalonate (93 g,
98.4% yield).[1]

Step 2: Reduction to Diethyl Aminomalonate

e In a hydrogenation kettle, combine 240 g of absolute ethanol, 60 g of diethyl
oximinomalonate, and 3.0 g of AINiFe three-way catalyst.[1]

o Seal the kettle, replace the atmosphere with nitrogen, and then introduce hydrogen to a
pressure of 1.0-2.0 MPa.[1]

e Maintain the temperature at 40-50°C and stir for 6 hours.[1]

» After cooling and depressurizing, filter to remove the catalyst.[1]
Step 3: Formation of the Hydrochloride Salt

e Cool the filtrate in a 500 mL four-neck flask with stirring.[1]

e Add 50 g of 35% hydrogen chloride in ethanol dropwise at 0-5°C over 1 hour, followed by
stirring for an additional hour.[1]

o Distill off the ethanol under reduced pressure.[1]

e Add 200 mL of acetone to the residue, stir for 1 hour, and cool to 5-10°C.[1]
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« Filter the product, wash the filter cake with acetone, and dry at 60°C to obtain diethyl
aminomalonate hydrochloride (61 g, 91% yield, 99.7% content).[1]

Method 3: Catalytic Hydrogenation in Ethyl Acetate

This protocol is from a patent describing a process for preparing aminomalonic acid ester salts.

[3]
Step 1: Hydrogenation

e Ina 1.5 L pressure reactor, place a solution of 420.0 g of a mixture of diethyl
hydroxyiminomalonate and diethyl acetoxyiminomalonate (2.0 mol) in 400 mL of ethyl
acetate, 40.0 g of anhydrous magnesium sulfate, and 12.5 g of 5% palladium on activated
charcoal.[3]

 Introduce hydrogen at a pressure of 20 bar at 30-35°C for 80 minutes, or until the pressure
remains constant, with thorough stirring.[3]

e Cool the reaction mixture to 20°C and dilute with 200 mL of ethyl acetate.[3]

« Filter off the magnesium sulfate and catalyst, and wash the solid three times with a total of
200 mL of ethyl acetate. Combine the washings with the filtrate.[3]

Step 2: Formation of the Hydrochloride Salt

e Precipitate diethyl aminomalonate hydrochloride as a white solid by introducing 68 g of
dry hydrogen chloride into the combined filtrate.[3]

« Filter the solid, wash with ethyl acetate, and dry under vacuum at 70°C.[3]

e The reported yield is 359.6 g (85.1% of theory) with a melting point of 165°C and 100%
purity based on chlorine content.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of diethyl
aminomalonate hydrochloride.
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Caption: General experimental workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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